N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide
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Overview
Description
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-c]thiazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide typically involves the condensation of a thieno[3,2-c]thiazin derivative with an appropriate amine. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. For example, the reaction might involve heating the reactants in the presence of a catalyst such as acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the amide bond in the presence of water, typically under acidic or basic conditions
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often requiring prolonged heating
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields a carboxylic acid and an amine .
Scientific Research Applications
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptor sites, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the thieno[3,2-c]thiazin ring system.
Bumetanide: A diuretic with a different functional group but similar amide linkage.
Uniqueness
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide is unique due to its thieno[3,2-c]thiazin ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler amides and other related compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-3-4-10(15)13-12-8-7-19(16,17)14(2)9-5-6-18-11(8)9/h5-6H,3-4,7H2,1-2H3,(H,13,15)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBBKASNFOQDL-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN=C1CS(=O)(=O)N(C2=C1SC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N/N=C/1\CS(=O)(=O)N(C2=C1SC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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